molecular formula C9H11N3O3 B14815748 4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine

4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine

Cat. No.: B14815748
M. Wt: 209.20 g/mol
InChI Key: MGKLPSPGGYHIBR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound belongs to the class of nitropyridines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The specific conditions for the synthesis of this compound may vary, but generally involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of nitropyridine derivatives, including this compound, often employs continuous flow synthesis techniques. This approach minimizes the accumulation of potentially explosive nitration products and allows for safe scale-up of the synthesis process . The use of microreaction technology in continuous flow systems ensures efficient mixing and heat transfer, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 4-Cyclopropoxy-N-methyl-5-aminopyridin-2-amine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways . The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel pharmaceuticals and materials with specific desired properties.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-5-nitropyridin-2-amine

InChI

InChI=1S/C9H11N3O3/c1-10-9-4-8(15-6-2-3-6)7(5-11-9)12(13)14/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

MGKLPSPGGYHIBR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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